Aminooxy-PEG2-BCN
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Overview
Description
Aminooxy-PEG2-BCN is a high-purity, heterobifunctional cross-linker widely used in protein modification and bioconjugation chemistry. This compound has a unique chemical structure that enables selective and efficient conjugation of proteins or peptides to other molecules, such as small molecules or surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminooxy-PEG2-BCN is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and bicyclo[6.1.0]non-4-yne (BCN). The synthesis typically involves the following steps:
BCN Conjugation: The attachment of the BCN moiety to the PEGylated aminooxy group.
The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation process. The reactions are carried out under controlled temperatures and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and automated systems to ensure consistent quality and high throughput. The process includes rigorous purification steps, such as chromatography and crystallization, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Aminooxy-PEG2-BCN undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime linkages.
Reduction: The oxime linkages can be reduced to hydroxylamine linkages.
Substitution: The BCN group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: SPAAC reactions typically occur under mild conditions without the need for copper catalysts.
Major Products
The major products formed from these reactions include oxime-linked conjugates, hydroxylamine-linked conjugates, and azide-alkyne cycloaddition products .
Scientific Research Applications
Aminooxy-PEG2-BCN has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in protein labeling and modification.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes
Mechanism of Action
Aminooxy-PEG2-BCN exerts its effects through the formation of stable oxime and hydroxylamine linkages with aldehyde and ketone groups. The BCN moiety undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, facilitating the conjugation of various biomolecules. This mechanism allows for selective and efficient bioconjugation, making it a valuable tool in biochemical and biopharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
Aminooxy-PEG2-bis-PEG3-BCN: A cleavable five-unit PEG ADC linker used in the creation of antibody-drug conjugates.
Aminooxy-PEG2-alcohol: Used in bioconjugation, reacts with aldehydes to form oxime bonds.
Uniqueness
Aminooxy-PEG2-BCN is unique due to its heterobifunctional nature, allowing it to participate in multiple types of chemical reactions. Its ability to form stable oxime and hydroxylamine linkages, along with its compatibility with SPAAC reactions, makes it highly versatile and efficient for bioconjugation applications .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O6/c20-28-14-18(23)21-7-9-25-11-12-26-10-8-22-19(24)27-13-17-15-5-3-1-2-4-6-16(15)17/h15-17H,3-14,20H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQCJHPFLPLHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CON)CCC#C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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